N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN6O2/c15-11-8-17-12(18-9-11)20-4-1-10(2-5-20)7-19-14(23)21-6-3-16-13(21)22/h8-10H,1-7H2,(H,16,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUNISSSAZRKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural framework that includes a piperidine ring, a fluorinated pyrimidine moiety, and an imidazolidine core. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Molecular Formula : CHFNO
Molecular Weight : 288.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluoropyrimidine component may interact with nucleic acids or enzymes, while the piperidine ring can modulate receptor activity. This dual interaction can lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Modulation of Signal Transduction : It can influence pathways related to cell proliferation and apoptosis.
Biological Activity and Therapeutic Applications
Research has indicated that compounds with similar structural features exhibit significant biological activities, particularly in the context of cancer therapy and anti-inflammatory actions. Below are some notable findings:
Anticancer Activity
Several studies have demonstrated the potential anticancer properties of compounds related to this compound:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 4-Boc-piperidone chalcones | 18.2 (GI50) | Induction of apoptosis via NFκB inhibition |
| Boronic chalcone derivative AM114 | 0.6 (colony formation assay) | Accumulation of p53 and induction of apoptosis |
These findings suggest that the compound may induce cytotoxic effects through mechanisms such as apoptosis and modulation of key regulatory proteins involved in cell survival.
Anti-inflammatory Effects
The presence of the fluorinated pyrimidine moiety enhances the compound's metabolic stability, potentially leading to anti-inflammatory effects. Research indicates that similar compounds can reduce inflammatory markers and modulate immune responses, making them candidates for treating inflammatory diseases.
Case Studies
A recent study explored the synthesis and biological evaluation of a series of piperidine-based compounds, including this compound. The results indicated:
- Cytotoxicity : The compound exhibited significant cytotoxicity against various cancer cell lines.
- Apoptosis Induction : Mechanistic studies revealed that treatment led to increased activation of caspases, suggesting an apoptotic pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
